molecular formula C13H14ClFN2O B2748535 2-(2-chloro-6-fluorophenyl)-N-(1-cyano-1-methylpropyl)acetamide CAS No. 1252464-74-6

2-(2-chloro-6-fluorophenyl)-N-(1-cyano-1-methylpropyl)acetamide

Cat. No. B2748535
CAS RN: 1252464-74-6
M. Wt: 268.72
InChI Key: GYYWXCJDPQDYSF-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(1-cyano-1-methylpropyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. This molecule acts as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the CFTR gene, which encodes the CFTR protein. This compound has been shown to be a potent inhibitor of CFTR function, making it a promising candidate for the treatment of CF. In addition to CF, this compound has also been studied for its potential applications in other diseases such as polycystic kidney disease, cholera, and secretory diarrhea.

Mechanism of Action

2-(2-chloro-6-fluorophenyl)-N-(1-cyano-1-methylpropyl)acetamide acts as a potent inhibitor of CFTR function by binding to a specific site on the CFTR protein. This binding prevents the CFTR protein from opening and closing properly, which leads to a decrease in chloride ion transport across cell membranes. This decrease in chloride ion transport has been shown to be effective in reducing the symptoms of CF and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits CFTR function in a dose-dependent manner. This inhibition has been shown to be effective in reducing the symptoms of CF and other diseases. In addition to its inhibitory effects on CFTR function, this compound has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic efficacy.

Advantages and Limitations for Lab Experiments

2-(2-chloro-6-fluorophenyl)-N-(1-cyano-1-methylpropyl)acetamide has several advantages and limitations for lab experiments. One of the main advantages is its potency and specificity for CFTR inhibition. This makes it a valuable tool for studying the role of CFTR in various biological processes. However, one limitation of this compound is its potential off-target effects, which may complicate the interpretation of experimental results. In addition, the use of this compound in animal models may be limited by its poor bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(1-cyano-1-methylpropyl)acetamide. One direction is the development of more potent and specific CFTR inhibitors that can be used in clinical settings. Another direction is the investigation of the anti-inflammatory and anti-oxidant effects of this compound, which may have implications for the treatment of other diseases. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic efficacy in CF and other diseases. Finally, the development of novel drug delivery systems may improve the bioavailability and pharmacokinetics of this compound, making it a more viable option for clinical use.

Synthesis Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been described in several research articles. The most commonly used method involves the reaction of 2-amino-5-chlorobenzonitrile with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-cyano-1-methylpropan-2-ol to yield the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable and cost-effective method for producing this molecule.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2-cyanobutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O/c1-3-13(2,8-16)17-12(18)7-9-10(14)5-4-6-11(9)15/h4-6H,3,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYWXCJDPQDYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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